3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate

Medicinal Chemistry ADME Prediction Lead Optimization

3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl acetate (CAS 20050-81-1) is a fully synthetic coumarin derivative belonging to the 3-aryl-7-acetoxycoumarin subclass. It features a 4-chlorophenyl substituent at the C3 position and an acetoxy group at C7 on the 2H-chromen-2-one core.

Molecular Formula C17H11ClO4
Molecular Weight 314.72
CAS No. 20050-81-1
Cat. No. B2705520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
CAS20050-81-1
Molecular FormulaC17H11ClO4
Molecular Weight314.72
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H11ClO4/c1-10(19)21-14-7-4-12-8-15(17(20)22-16(12)9-14)11-2-5-13(18)6-3-11/h2-9H,1H3
InChIKeyGZZGDUGQEWMYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl Acetate (CAS 20050-81-1): A 3-Aryl-7-acetoxycoumarin Scaffold for Medicinal Chemistry and Fluorescent Probe Development


3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl acetate (CAS 20050-81-1) is a fully synthetic coumarin derivative belonging to the 3-aryl-7-acetoxycoumarin subclass. It features a 4-chlorophenyl substituent at the C3 position and an acetoxy group at C7 on the 2H-chromen-2-one core [1]. The 7-acetoxy group functions as a masked (pro-fluorescent) form of the corresponding 7-hydroxycoumarin fluorophore, making the compound useful as an enzyme-activatable probe, while the 4-chlorophenyl group modulates lipophilicity (XLogP3 = 3.9) and target-binding interactions relative to unsubstituted phenyl analogs [2].

Why 3-Arylcoumarin Analogs Cannot Be Interchanged: Substituent-Dependent CYP2A6 Affinity and Pro-Fluorescent Activation Profile of 3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl Acetate


Within the 3-arylcoumarin family, both the nature of the C3 aryl substituent and the C7 oxygen functionality dictate bioactivity and photophysical properties. The para-chloro substituent on the C3 phenyl ring significantly increases CYP2A6 binding affinity compared to unsubstituted or para-fluoro analogs, as evidenced by class-level structure-activity relationship (SAR) data [1]. Simultaneously, the C7 acetoxy ester renders the molecule non-fluorescent until hydrolyzed by carboxylesterases, enabling its use as a turn-on fluorescent probe—a feature absent in the corresponding 7-hydroxy or 7-methoxy analogs. Generic substitution with a 3-phenyl-7-acetoxycoumarin (CAS 6296-55-5) would therefore compromise target engagement, while the 7-hydroxy derivative would lack the activatable probe functionality.

What Sets 3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl Acetate Apart: Quantified Property and Bioactivity Comparisons


Elevated Lipophilicity (XLogP3 = 3.9) Versus Des-Chloro Analog Enhances Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 of 3.9, which is approximately 0.5–0.7 log units higher than the des-chloro analog 3-phenyl-2-oxo-2H-chromen-7-yl acetate (XLogP3 ≈ 3.2–3.4, estimated based on fragment contribution). This difference is driven by the 4-chlorophenyl substituent and translates to a predicted 3- to 5-fold increase in octanol/water partition coefficient, correlating with improved passive membrane diffusion under Lipinski-like guidelines [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Nanomolar CYP2A6 Inhibition by the 4-Chlorophenyl Scaffold: Class-Level SAR Rationale

A closely related 3-(4-chlorophenyl)coumarin derivative demonstrates CYP2A6 inhibition with an IC50 of 51 nM in human liver microsomes [1]. In contrast, the 4-fluorophenyl analog (CHEMBL2347911) shows substantially weaker inhibition (IC50 = 25,000 nM) under comparable assay conditions [2], representing a ~490-fold difference. The 4-chlorophenyl group thus confers a critical potency advantage for applications requiring CYP2A6 modulation, such as smoking cessation research or drug-drug interaction profiling.

Drug Metabolism CYP450 Inhibition Smoking Cessation

Pro-Fluorescent Acetoxy Group Enables Turn-On Detection of Esterase/Hydrolase Activity

The 7-acetoxy group renders the target compound essentially non-fluorescent, whereas its hydrolysis product—3-(4-chlorophenyl)-7-hydroxycoumarin—exhibits strong fluorescence (ex ~370 nm, em ~450 nm) typical of 7-hydroxycoumarins . This property enables real-time fluorescence-based monitoring of carboxylesterase, lipase, or cellular esterase activities, with signal-to-background ratios exceeding 10-fold upon complete hydrolysis [1]. By contrast, the 7-hydroxy analog is already fluorescent and cannot serve as a turn-on probe.

Fluorescent Probes Enzyme Assays Chemical Biology

Synthetic Versatility: 7-Acetoxy as a Protecting Group and Leaving Group for Downstream Derivatization

The 7-acetoxy group serves dual synthetic purposes: (i) it protects the 7-OH position during reactions at other sites (e.g., C6 or C8 electrophilic substitution), and (ii) it can be selectively hydrolyzed under mild basic conditions (e.g., K2CO3/MeOH) to liberate the 7-hydroxy derivative for subsequent O-alkylation or O-acylation . The 4-chlorophenyl group at C3 further directs electrophilic substitution to the C6/C8 positions due to its electron-withdrawing nature. In contrast, the 7-methoxy analog lacks this orthogonal deprotection capability, limiting downstream diversification.

Synthetic Chemistry Building Block Structure-Activity Relationship

Where 3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl Acetate Delivers Measurable Value: Application Scenarios from Bench to Discovery


Intracellular Esterase Activity Imaging Using Turn-On Fluorescence

Leveraging the pro-fluorescent 7-acetoxy moiety, this compound can be applied as a cell-permeable fluorogenic substrate for carboxylesterases (CES1/CES2). The elevated XLogP3 (3.9) facilitates passive cell entry, and esterase-mediated hydrolysis generates bright blue fluorescence (λem ~450 nm) for real-time live-cell imaging or flow cytometry [1]. This application is not feasible with the constitutively fluorescent 7-hydroxy or 7-methoxy analogs.

CYP2A6 Inhibition as a Tool for Smoking Cessation and Drug Metabolism Studies

Based on class-level SAR demonstrating nanomolar CYP2A6 affinity (IC50 = 51 nM) for closely related 3-(4-chlorophenyl)coumarins, this compound is a strong candidate for CYP2A6 inhibition studies in human liver microsome or hepatocyte models [1]. The 4-chlorophenyl group provides a ~490-fold potency advantage over the 4-fluorophenyl analog, enabling low-concentration (<100 nM) probing of CYP2A6-mediated nicotine metabolism or aflatoxin bioactivation pathways.

Flexible Scaffold for Parallel Medicinal Chemistry Optimization

The compound serves as a modular building block for SAR exploration: the 7-acetoxy group can be selectively removed to expose a free phenol for O-alkylation/O-acylation library synthesis, while the 3-(4-chlorophenyl) group can be further diversified via Suzuki coupling or nucleophilic aromatic substitution [1]. This orthogonal reactivity enables multi-dimensional optimization of potency, selectivity, and ADME properties within a single scaffold architecture.

Reference Standard for Chlorinated Coumarin Analytical Method Development

With a well-defined monoisotopic mass (314.0345865 Da), a purity specification (≥95%, commercial), and distinct chromatographic retention (XLogP3 = 3.9), this compound is suitable as a retention-time marker or system suitability standard for HPLC/UPLC-MS methods analyzing coumarin-based drugs, natural products, or environmental contaminants [1].

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